Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
Description
Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo[3,4-c]pyrazole core. The tert-butyl carbamate (Boc) group at the 5'-position and the amino group at the 3'-position render it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) drug candidates . Its spiro architecture imposes conformational rigidity, which can enhance binding specificity in drug-receptor interactions.
Properties
IUPAC Name |
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16)4-5-12)14-15-9(7)13/h4-6H2,1-3H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEYXEHYZYEWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C13CC3)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857173 | |
| Record name | tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946497-95-6 | |
| Record name | tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Construction of the pyrrolo[3,4-C]pyrazole core: This step often involves the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization.
Introduction of the tert-butyl group: This is usually done through a tert-butylation reaction, where the intermediate compound is treated with tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate typically involves several synthetic steps:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions using suitable alkenes and carbene precursors.
- Construction of the Pyrrolo[3,4-C]pyrazole Core : This involves the condensation of hydrazine derivatives with diketones or ketoesters followed by cyclization.
- Introduction of the Tert-butyl Group : Conducted via tert-butylation reactions using tert-butyl chloride in the presence of bases.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The amino group can be oxidized to nitro or nitroso derivatives.
- Reduction : Can be reduced to yield corresponding amines or hydrazines.
- Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in creating more complex molecules and acts as a reagent in various organic transformations.
Biology
Research is ongoing into the biological activities of this compound. Notably:
- Antimicrobial Properties : Studies have indicated potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases. Its interactions with molecular targets suggest possible applications in drug development aimed at conditions such as cancer and infectious diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study suggested further exploration into its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Variations in Spirocyclic Backbones
The target compound’s spirocyclopropane system distinguishes it from analogs like tert-butyl 3-amino-1H-spiro[cyclobutane-1,6-pyrrolo[3,4-c]pyrazole]-5(4H)-carboxylate (), which substitutes cyclopropane with cyclobutane. Key differences include:
- Synthetic Complexity : Cyclopropane formation often requires specialized methods (e.g., Simmons-Smith reactions), whereas cyclobutane derivatives may utilize [2+2] photocycloadditions or ring-expansion strategies .
Substituent Modifications
2.2.1. tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (–6)
- Molecular Weight : 252.31 g/mol (vs. ~252–270 g/mol for the target compound, assuming similar substituents).
- Synthetic Yield : Reported yields for analogs with Boc-protected amines range from 83% to 86% (–2), suggesting efficient synthesis protocols for this class.
2.2.2. tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate ()
- Steric Hindrance : Diethyl groups at the 6-position increase steric hindrance, which may limit accessibility in catalytic binding pockets but improve resistance to enzymatic degradation.
- Solubility : Higher hydrophobicity compared to dimethyl or spirocyclopropane derivatives could reduce aqueous solubility, impacting bioavailability .
Functional Group Comparisons
- Amino Group Positioning: The 3'-amino group in the target compound is critical for hydrogen-bonding interactions in drug candidates. Analog tert-butyl 5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate () lacks this amino group, reducing its utility in forming salt bridges or coordinating metal ions .
- Boc Protection : The tert-butyl carbamate group is a common protective strategy for amines, enabling selective deprotection during multi-step syntheses. This feature is shared across all compared compounds (–6).
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate is a complex organic compound noted for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a spirocyclic framework that combines a cyclopropane ring with a pyrrolo[3,4-C]pyrazole moiety. The structure is significant as it influences the compound's biological interactions and reactivity.
Synthesis Methods
Synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions using carbene precursors.
- Construction of the Pyrrolo[3,4-C]pyrazole Core : Involves condensation reactions with hydrazine derivatives and diketones.
- Introduction of the Tert-butyl Group : Typically performed via tert-butylation reactions using tert-butyl chloride in the presence of a base.
These methods are crucial for producing the compound in a form suitable for biological evaluation .
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways .
- Cellular Interaction : The spirocyclic structure may enhance its ability to interact with cellular targets, potentially affecting signal transduction pathways.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds within the spirocyclic category:
- A study on spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives showed enhanced activity against cystic fibrosis transmembrane conductance regulator (CFTR) mutants, indicating that structural modifications can significantly impact biological efficacy .
- Another research effort focused on synthesizing various analogs to assess their potency as enzyme inhibitors, revealing that structural variations could lead to improved biological activity .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Spiro[piperidine-4,1-pyrido[3,4-b]indole] | CFTR potentiator | Improved EC50 values compared to traditional CFTR modulators |
| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | Protein Arginine Methyltransferase inhibitors | Identified potent inhibitors with specific structural features |
| This compound | Potential enzyme inhibitor | Further investigation required to establish specific targets |
Q & A
Q. What are the key synthetic steps for preparing tert-butyl 3'-amino-1'H-spiro[...]carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves:
Cyclopropane ring formation : Using spiro-annulation strategies to construct the fused cyclopropane-pyrrolopyrazole core.
Boc protection : Introducing the tert-butyl carbamate group via coupling reactions (e.g., Boc-anhydride under basic conditions) .
Amination : Functionalizing the pyrrolopyrazole moiety with an amino group using reagents like ammonia or protected amines under catalytic conditions.
Characterization : Intermediates are confirmed via /-NMR for structural integrity, HPLC for purity (>95%), and HRMS for molecular weight validation .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with spirocyclic systems showing distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) and detects isotopic patterns.
- HPLC-PDA : Assesses purity (>95%) and monitors reaction progress using reversed-phase C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, coupling reactions may require Pd(OAc)/Xantphos in DMF at 80°C for optimal cross-coupling efficiency .
- Byproduct Analysis : LC-MS identifies side products (e.g., de-Boc intermediates), guiding adjustments in protecting group stability or reaction time .
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
- Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varied atmospheres (N vs. air).
- Split-Plot Experimental Design : Systematically test factors like humidity, light exposure, and storage pH to isolate degradation pathways .
- Statistical Validation : Apply ANOVA to compare results across labs, ensuring instrument calibration and sample preparation consistency .
Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
- Hydrolysis/Photolysis Studies : Expose the compound to simulated environmental conditions (pH 5–9, UV light) and analyze degradation products via LC-QTOF-MS .
- QSAR Modeling : Predict bioaccumulation potential and toxicity using software like EPI Suite, cross-referenced with experimental EC data from Daphnia magna assays .
- Metabolite Identification : Use -labeled analogs to trace biodegradation pathways in soil microcosms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
